molecular formula C13H16N2O2S B2788327 Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797741-70-8

Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2788327
CAS No.: 1797741-70-8
M. Wt: 264.34
InChI Key: XTEKMNGQVIWQTN-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a cyclohexene ring, a thiazole moiety, and an azetidine ring.

Preparation Methods

The synthesis of Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves multiple steps, typically starting with the preparation of the cyclohexene and thiazole intermediates. These intermediates are then coupled with an azetidine derivative under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with biological targets.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can be compared with other similar compounds, such as:

    Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

    Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

These comparisons highlight the uniqueness of this compound, particularly in terms of its specific ring structures and functional groups.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c16-12(10-4-2-1-3-5-10)15-8-11(9-15)17-13-14-6-7-18-13/h1-2,6-7,10-11H,3-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEKMNGQVIWQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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